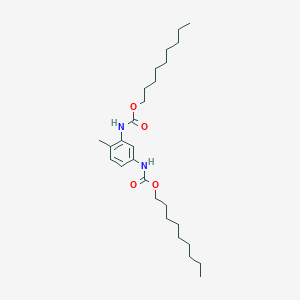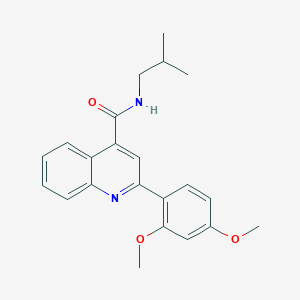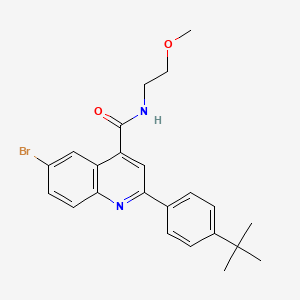
Dinonyl (4-methylbenzene-1,3-diyl)biscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinonyl (4-methylbenzene-1,3-diyl)biscarbamate is a chemical compound with the molecular formula C45H82N2O4. It is known for its unique structure, which includes two carbamate groups attached to a 4-methylbenzene-1,3-diyl core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dinonyl (4-methylbenzene-1,3-diyl)biscarbamate typically involves the reaction of 4-methylbenzene-1,3-diyl diisocyanate with nonyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate groups. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified through various techniques such as distillation and crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dinonyl (4-methylbenzene-1,3-diyl)biscarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the carbamate groups.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Aplicaciones Científicas De Investigación
Dinonyl (4-methylbenzene-1,3-diyl)biscarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of dinonyl (4-methylbenzene-1,3-diyl)biscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action include various biochemical processes that are influenced by the presence of the carbamate groups.
Comparación Con Compuestos Similares
Similar Compounds
Dioctadecyl (4-methylbenzene-1,3-diyl)biscarbamate: Similar in structure but with longer alkyl chains.
Didodecyl (4-methylbenzene-1,3-diyl)biscarbamate: Another similar compound with different alkyl chain lengths.
Uniqueness
Dinonyl (4-methylbenzene-1,3-diyl)biscarbamate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C27H46N2O4 |
|---|---|
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
nonyl N-[2-methyl-5-(nonoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C27H46N2O4/c1-4-6-8-10-12-14-16-20-32-26(30)28-24-19-18-23(3)25(22-24)29-27(31)33-21-17-15-13-11-9-7-5-2/h18-19,22H,4-17,20-21H2,1-3H3,(H,28,30)(H,29,31) |
Clave InChI |
XEAUGHVVNJRJKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14951422.png)
![1'-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14951430.png)

![Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951460.png)
![2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-propylacetamide (non-preferred name)](/img/structure/B14951466.png)
![[(3E)-3-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}-5-cyano-4-methyl-2,6-dioxo-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B14951471.png)

![3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene](/img/structure/B14951482.png)
![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14951488.png)
![1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid](/img/structure/B14951490.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide](/img/structure/B14951498.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B14951515.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B14951522.png)
![(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14951533.png)
